molecular formula C15H9Cl2NO2 B5818785 2-Benzyl-5,6-dichloroisoindole-1,3-dione

2-Benzyl-5,6-dichloroisoindole-1,3-dione

Cat. No.: B5818785
M. Wt: 306.1 g/mol
InChI Key: CIRKALJOEHGWEX-UHFFFAOYSA-N
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Description

2-Benzyl-5,6-dichloroisoindole-1,3-dione is a synthetic heterocyclic compound featuring an isoindole-1,3-dione core substituted with a benzyl group at position 2 and chlorine atoms at positions 5 and 4.

Properties

IUPAC Name

2-benzyl-5,6-dichloroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-12-6-10-11(7-13(12)17)15(20)18(14(10)19)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRKALJOEHGWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5,6-dichloroisoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with benzylamine in the presence of a dehydrating agent, followed by chlorination to introduce the dichloro substituents at positions 5 and 6 .

Industrial Production Methods: Industrial production of 2-Benzyl-5,6-dichloroisoindole-1,3-dione may involve large-scale condensation reactions using phthalic anhydride and benzylamine, followed by chlorination using reagents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5,6-dichloroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzyl-5,6-dichloroisoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-Benzyl-5,6-dichloroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Core Modifications

Piperazine-2,3-dione Derivatives

Piperazine-2,3-dione derivatives, such as 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione, share a six-membered di-ketone ring system. These compounds exhibit enhanced lipophilicity (ClogP values improved by 0.5–1.2 units compared to piperazine) due to aromatic substituents, which correlates with improved anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .

Indolin-2,3-dione Derivatives

Indolin-2,3-dione derivatives demonstrate how scaffold modifications impact receptor selectivity. For example, replacing benzoxazolone with indolin-2,3-dione shifts affinity from σ1 (Kis1 >844 nM) to σ2 receptors (Kis2 = 42 nM), attributed to the additional carbonyl group altering hydrogen-bonding interactions . The isoindole-1,3-dione core in the target compound may similarly influence receptor binding, but its dichloro and benzyl substituents could further modulate selectivity.

5,6-Dichloro-2-octadecyl-isoindole-1,3-dione

This analog (CAS: 93390-94-4) shares the isoindole-1,3-dione core and dichloro substituents with the target compound but substitutes a long-chain octadecyl group at position 2. The octadecyl chain significantly increases lipophilicity (predicted ClogP >8), likely reducing aqueous solubility compared to the benzyl-substituted target compound (ClogP ~4). This highlights how alkyl vs. aromatic substituents balance lipophilicity and bioavailability .

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